KN-92 is classified under small molecule inhibitors, specifically targeting the calcium/calmodulin-dependent protein kinase II pathway. Its unique identifier includes the CAS number 1135280-28-2, which is used for regulatory and identification purposes in chemical databases. The compound is synthesized and supplied by various research chemical companies, including Sigma-Aldrich and Tocris Bioscience, among others .
The synthesis of KN-92 involves several organic chemistry techniques typical for the production of kinase inhibitors. While specific synthetic routes are often proprietary, general methods include:
The molecular formula of KN-92 is , with a molecular weight of approximately 456.13 g/mol. Its structure features:
The structural configuration allows for specific interactions with the target enzyme, although as an inactive analog, it does not elicit the same biological response as KN-93 .
KN-92 primarily functions as a control compound in experiments involving Ca2+/calmodulin-dependent protein kinase II inhibition. Its interactions can be summarized as follows:
The mechanism of action for KN-92 revolves around its role as a negative control for KN-93. Although it does not activate or inhibit calcium/calmodulin-dependent protein kinase II directly, it plays a crucial role in experimental setups by allowing researchers to establish baselines against which the effects of KN-93 can be measured.
KN-92 possesses several notable physical and chemical properties:
These properties make it suitable for laboratory applications where precise dosing and stability are required during experimentation .
KN-92 finds utility across various scientific domains:
KN-92 emerged in the early 1990s as a structural analog of KN-93 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine), a selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). Researchers designed KN-92 specifically as a pharmacologically inactive control compound to validate the specificity of KN-93 in experimental models [3] [6] [7]. This strategic development addressed growing concerns about off-target effects in kinase inhibition studies. KN-92 lacks the critical hydroxyethyl group present in KN-93, rendering it incapable of disrupting calmodulin binding to CaMKII—the primary mechanism of KN-93 action [3] [9]. Its first documented applications appeared in neuronal and cardiac studies aiming to dissect CaMKII-dependent signaling pathways, establishing its role as an essential tool for controlled experimentation in molecular pharmacology [5] [8].
KN-92 ((E)-N-(2-(((3-(4-chlorophenyl)allyl)(methyl)amino)methyl)phenyl)-4-methoxybenzenesulfonamide) possesses a well-defined chemical structure with a molecular weight of 456.98 g/mol and the molecular formula C₂₄H₂₅ClN₂O₃S [3] [6]. The compound typically presents as a white to off-white solid at room temperature and is structurally characterized by a chlorocinnamyl group linked to a methylbenzylamine backbone, with a methoxybenzenesulfonamide moiety [6]. KN-92 phosphate (CAS 1135280-28-2), a commonly used salt form, has a molecular weight of 554.98 g/mol and the formula C₂₄H₂₈ClN₂O₇PS [1] [7]. The hydrochloride salt (CAS 1431698-47-3) is also available for specific experimental applications [9].
Key Chemical Properties:
Property | KN-92 Base | KN-92 Phosphate |
---|---|---|
Molecular Weight | 456.98 g/mol | 554.98 g/mol |
CAS Number | 176708-42-2 | 1135280-28-2 |
Solubility in DMSO | ≥15.1 mg/mL | 100 mg/mL (180.18 mM) |
Solubility in Ethanol | ≥24.2 mg/mL | 10 mg/mL |
Solubility in Water | Insoluble | Insoluble |
Primary Storage Conditions | -20°C (powder) | -20°C (powder) |
However, research has revealed important limitations: KN-92 and KN-93 both reversibly inhibit L-type calcium channels (Caᵥ1.2, Caᵥ1.3) in a CaMKII-independent manner, reducing currents by 60-90% within 2 hours at 10 μM concentrations [2] [8]. This shared off-target effect—absent in structurally distinct CaMKII inhibitors like autocamtide-2-related inhibitory peptide—necessitates careful experimental design when using either compound [2] [8]. Consequently, KN-92 remains valuable for identifying KN-93-specific effects unrelated to calcium channel modulation, but inadequate for controlling all non-CaMKII effects [2] [8].
Table 1: Experimental Outcomes Comparing KN-92 and KN-93
Experimental System | KN-93 Effect | KN-92 Effect | Interpretation |
---|---|---|---|
CaMKII Activity Assay | Concentration-dependent inhibition (Kᵢ=370nM) | No inhibition (up to 50 μM) | Validates KN-92 as CaMKII-inactive analog |
LX-2 Cell Growth | Significant inhibition (5-50μM, 24hr) | No inhibition | Confirms specificity for KN-93 effects |
L-type Calcium Channels | 61-90% current reduction (10μM, 2hr) | Similar reduction | Reveals shared off-target effect |
Neuronal Excitability | Increased action potentials | Increased action potentials | Indicates CaMKII-independent physiological effects |
p53/p21 Expression | Reduced expression | No reduction | Supports KN-93-specific signaling modulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7